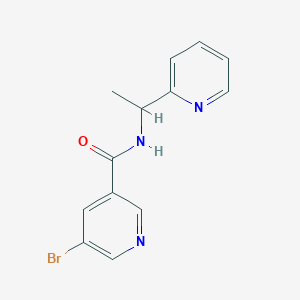
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide is an organic compound with the molecular formula C13H12BrN3O
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide typically involves the reaction of 5-bromonicotinic acid with 2-amino-1-(pyridin-2-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane .
Industrial Production Methods
化学反応の分析
Types of Reactions
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced amine derivative .
科学的研究の応用
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties.
作用機序
The mechanism of action of 5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed .
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar core structure and have comparable applications in medicinal chemistry.
3-Bromoimidazo[1,2-a]pyridines: These compounds are synthesized from similar starting materials and have diverse biological activities.
Uniqueness
5-Bromo-N-(1-(pyridin-2-yl)ethyl)nicotinamide is unique due to its specific substitution pattern and the presence of both bromine and nicotinamide moieties. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
特性
分子式 |
C13H12BrN3O |
|---|---|
分子量 |
306.16 g/mol |
IUPAC名 |
5-bromo-N-(1-pyridin-2-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12BrN3O/c1-9(12-4-2-3-5-16-12)17-13(18)10-6-11(14)8-15-7-10/h2-9H,1H3,(H,17,18) |
InChIキー |
KODMTNPPPRCUJM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=CC=N1)NC(=O)C2=CC(=CN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


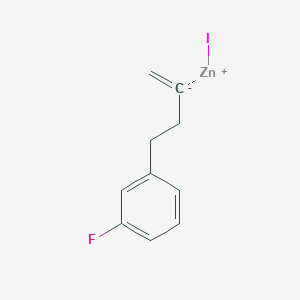
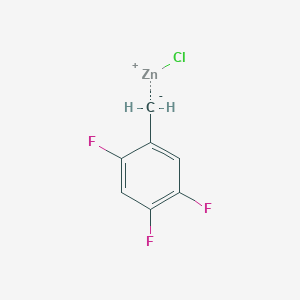
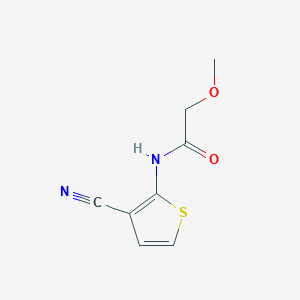
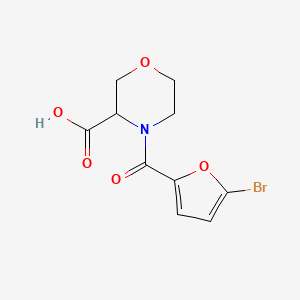
![8-Bromo-[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14901365.png)
![2-[(E)-2-phenylethenyl]tetrahydrofuran](/img/structure/B14901372.png)
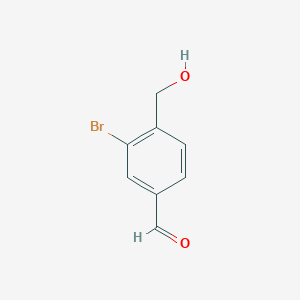
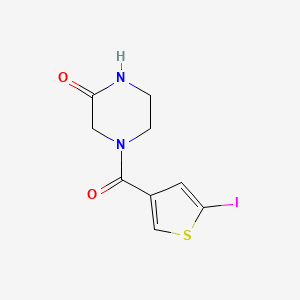
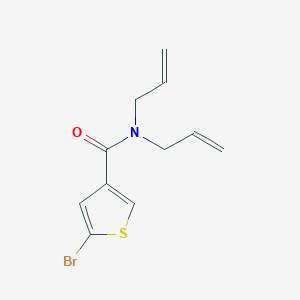


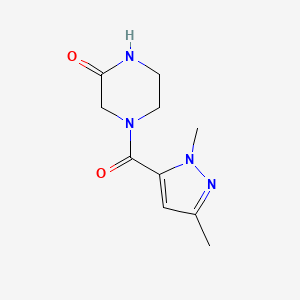
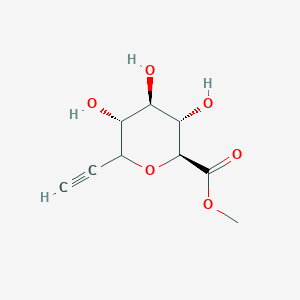
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-thiaspiro[3.5]nonane 7,7-dioxide](/img/structure/B14901444.png)
